molecular formula C17H14O4 B13139175 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione CAS No. 101451-69-8

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione

Cat. No.: B13139175
CAS No.: 101451-69-8
M. Wt: 282.29 g/mol
InChI Key: QZDBKOGMXKMLQE-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(Ethoxymethyl)-1-anthraquinone.

    Reduction: Formation of 2-(Ethoxymethyl)-1-hydroxyanthracene.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. For example, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyanthracene-9,10-dione: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.

    2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of an ethoxymethyl group, affecting its solubility and chemical behavior.

    2-(Methoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure but with a methoxymethyl group, leading to variations in its chemical and physical properties.

Uniqueness

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both the ethoxymethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

101451-69-8

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(ethoxymethyl)-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C17H14O4/c1-2-21-9-10-7-8-13-14(15(10)18)17(20)12-6-4-3-5-11(12)16(13)19/h3-8,18H,2,9H2,1H3

InChI Key

QZDBKOGMXKMLQE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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